molecular formula C11H7ClF3N3OS B2691321 N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide CAS No. 2058813-42-4

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide

Cat. No. B2691321
CAS RN: 2058813-42-4
M. Wt: 321.7
InChI Key: PSPYSBGQCKGFRX-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The relatively minor changes of lengthening the linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), would result in a complete shift of the biological spectrum and mode of action (MoA) .

Scientific Research Applications

Agrochemical Applications

This compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, including this compound, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives, including this compound, are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval .

Inhibition of Bacterial Phosphopantetheinyl Transferase

The compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification essential to bacterial cell viability and virulence . An advanced analogue of this series, ML267, was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Antibacterial Activity

The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus . Chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli .

Attenuation of Secondary Metabolism in Bacteria

The compound thwarts bacterial growth by attenuating secondary metabolism . This is achieved through the inhibition of bacterial phosphopantetheinyl transferase .

Mechanism of Action

Target of Action

The primary target of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide acts as a potent inhibitor of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase without any activity toward the human orthologue .

Biochemical Pathways

The compound affects the post-translational modification catalyzed by phosphopantetheinyl transferases (PPTases), which is essential to bacterial cell viability and virulence . By inhibiting this process, N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide attenuates secondary metabolism and thwarts bacterial growth .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide, as well as its in vivo pharmacokinetic profiles, have been studied . These properties contribute to the compound’s bioavailability and potential utility as a small-molecule inhibitor .

Result of Action

As a result of its action, N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide can attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be influenced by the bacterial environment and its specific resistance mechanisms.

Safety and Hazards

This compound may cause serious eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Many novel applications of TFMP are expected to be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3OS/c1-5(19)17-10-18-8(4-20-10)9-7(12)2-6(3-16-9)11(13,14)15/h2-4H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPYSBGQCKGFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide

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